2-(1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that features both an indole and a tetrahydrocarbazole moiety These structural elements are significant in medicinal chemistry due to their presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with indole and tetrahydrocarbazole derivatives.
Reaction Steps:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Purification: Advanced purification techniques like recrystallization and chromatography to ensure high purity.
Automation: Automated reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated indole and tetrahydrocarbazole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in oncology and neurology.
Therapeutic Agents: Possible use as a therapeutic agent due to its bioactive properties.
Industry
Material Science:
Agriculture: Possible use in the development of agrochemicals.
Mechanism of Action
The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The tetrahydrocarbazole moiety may interact with receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.
Carbazole: A simpler structure lacking the tetrahydro moiety.
N-acetyltryptamine: Similar in having an indole and an acetamide group but lacks the tetrahydrocarbazole structure.
Uniqueness
2-(1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is unique due to the combination of indole and tetrahydrocarbazole moieties, which confer distinct chemical and biological properties. This dual structure allows for diverse interactions with biological targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C22H21N3O |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-indol-1-yl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C22H21N3O/c26-21(14-25-13-12-15-6-1-4-11-20(15)25)23-19-10-5-8-17-16-7-2-3-9-18(16)24-22(17)19/h1-4,6-7,9,11-13,19,24H,5,8,10,14H2,(H,23,26) |
InChI Key |
HJCDDLIVGFYOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CN4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.